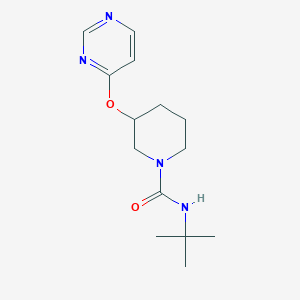

N-tert-butyl-3-(pyrimidin-4-yloxy)piperidine-1-carboxamide

Description

Properties

IUPAC Name |

N-tert-butyl-3-pyrimidin-4-yloxypiperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N4O2/c1-14(2,3)17-13(19)18-8-4-5-11(9-18)20-12-6-7-15-10-16-12/h6-7,10-11H,4-5,8-9H2,1-3H3,(H,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJKQUWBMDRZFBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)N1CCCC(C1)OC2=NC=NC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-3-(pyrimidin-4-yloxy)piperidine-1-carboxamide typically involves the reaction of tert-butyl piperidine-1-carboxylate with pyrimidin-4-ol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems and optimized reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-3-(pyrimidin-4-yloxy)piperidine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the pyrimidin-4-yloxy group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).

Substitution: Sodium hydride in DMF or other polar aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-tert-butyl-3-(pyrimidin-4-yloxy)piperidine-1-carboxylic acid, while reduction could produce N-tert-butyl-3-(pyrimidin-4-yloxy)piperidine.

Scientific Research Applications

N-tert-butyl-3-(pyrimidin-4-yloxy)piperidine-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-tert-butyl-3-(pyrimidin-4-yloxy)piperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can disrupt various cellular pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize N-tert-butyl-3-(pyrimidin-4-yloxy)piperidine-1-carboxamide, we compare it with structurally related compounds from patent literature, catalogs, and pharmacological studies. Key differences in substituents, molecular properties, and inferred biological activities are highlighted.

Table 1: Structural and Functional Comparison

Key Observations :

Structural Variations :

- The pyrimidin-4-yloxy group in the target compound distinguishes it from analogs like PF3845, which features a trifluoromethylpyridin-2-yloxy substituent. Pyrimidine rings typically enhance binding specificity to nucleotide-binding pockets compared to pyridine derivatives .

- The tert-butyl carboxamide group in the target compound may improve metabolic stability relative to the acetylated carbamate in tert-butyl (1-acetylpiperidin-4-yl)carbamate, a common intermediate in piperidine-based syntheses .

However, the pyrimidinyloxy group introduces steric and electronic challenges absent in simpler pyridine derivatives .

Biological Implications :

- While PF3845 (a GPCR-targeting compound) shares the piperidine-carboxamide scaffold, its trifluoromethylpyridin-2-yloxy group likely enhances lipophilicity and target affinity compared to the pyrimidine-based substituent in the target compound. Such differences could influence pharmacokinetic profiles .

- Pyridine derivatives like N-(4-Methoxypyridin-2-yl)pivalamide () lack the piperidine ring but demonstrate the utility of pivalamide groups in stabilizing small molecules against enzymatic degradation—a feature relevant to optimizing the target compound .

Methodological Considerations for Similarity Analysis

The comparison above aligns with principles outlined in , which emphasizes that structural similarity (e.g., shared scaffolds or functional groups) often correlates with analogous biological activity. However, minor substituent changes (e.g., pyrimidine vs. pyridine) can drastically alter molecular interactions, underscoring the need for rigorous computational or experimental validation .

Biological Activity

N-tert-butyl-3-(pyrimidin-4-yloxy)piperidine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a piperidine backbone substituted with a pyrimidine moiety and a tert-butyl group. Its chemical structure can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : CHNO

This compound exhibits its biological activity through interactions with various molecular targets. Research indicates that it may function as a Focal Adhesion Kinase (FAK) inhibitor, which is critical in cancer biology due to its role in cell adhesion, migration, and survival pathways.

Therapeutic Implications

The compound's inhibition of FAK suggests potential applications in treating cancers where FAK is overactive. Additionally, it may interact with other kinases and receptors, modulating cellular signaling pathways that are often dysregulated in diseases such as cancer and chronic inflammatory conditions.

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds within the same structural class. Key findings include:

- A study on pyrimidine derivatives demonstrated significant inhibitory effects on cancer cell lines, with some compounds showing IC values in the nanomolar range .

| Compound | Target | IC (μM) | Effect |

|---|---|---|---|

| This compound | FAK | 0.126 | Inhibits cell proliferation |

| Related Pyrimidine Derivative | MDA-MB-231 | 0.048 | Inhibits lung metastasis |

- Another investigation indicated that modifications to the piperidine ring could enhance solubility and metabolic stability while maintaining biological activity .

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the pyrimidine moiety and piperidine ring can significantly affect potency and selectivity against various targets.

Table: Structure–Activity Relationship Analysis

| Modification | Change Description | Biological Activity |

|---|---|---|

| Addition of methoxy group | Increases solubility | Enhanced potency |

| Substitution at position 4 | Alters receptor binding affinity | Improved selectivity |

| Replacement of tert-butyl | Affects pharmacokinetics | Changes in bioavailability |

Q & A

Q. Optimization Parameters :

- Temperature : Elevated temperatures (60–100°C) for coupling reactions to enhance kinetics.

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates.

- Catalysts : Palladium or copper catalysts for cross-coupling steps (e.g., Buchwald-Hartwig amination) .

How is the structural integrity of this compound confirmed post-synthesis?

Basic

Structural confirmation relies on:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify proton environments and connectivity (e.g., tert-butyl singlet at ~1.3 ppm, pyrimidine aromatic signals) .

- Mass Spectrometry (MS) : High-resolution MS to confirm molecular ion ([M+H]⁺) and fragmentation patterns .

- X-ray Crystallography : For crystalline derivatives, SHELX software (e.g., SHELXL) refines atomic coordinates and bond lengths .

What advanced strategies are used to analyze binding interactions between this compound and biological targets?

Q. Advanced

- Molecular Docking : Computational modeling (e.g., AutoDock Vina) predicts binding affinity to receptors (e.g., kinases, GPCRs) by simulating ligand-receptor interactions .

- Surface Plasmon Resonance (SPR) : Quantifies real-time binding kinetics (ka/kd) using immobilized protein targets.

- Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) to assess binding energetics .

Case Study : For analogous piperidine carboxamides, SPR revealed nanomolar affinity to kinase targets, validated by competitive inhibition assays .

How can researchers resolve contradictions in reported biological activity data for this compound?

Q. Advanced

- Reproducibility Checks : Validate assays under identical conditions (pH, temperature, cell lines).

- Purity Assessment : Use HPLC (>95% purity) to rule out impurities affecting activity .

- Orthogonal Assays : Compare results across multiple methods (e.g., enzymatic vs. cell-based assays) to confirm target specificity .

Example : Discrepancies in IC₅₀ values for kinase inhibition may arise from differences in ATP concentrations during enzymatic assays. Standardizing ATP levels resolves such conflicts .

What are the key considerations for designing SAR (Structure-Activity Relationship) studies on this compound?

Q. Advanced

- Core Modifications : Vary substituents on the pyrimidine ring (e.g., electron-withdrawing groups at C2/C5) to assess impact on binding.

- Piperidine Flexibility : Introduce methyl or spiro groups to restrict ring conformation and evaluate steric effects .

- Carboxamide Bioisosteres : Replace tert-butyl with cyclopropyl or aryl groups to modulate lipophilicity and metabolic stability .

Q. Advanced

- Forced Degradation Studies : Expose to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (acid/base) to identify degradation products via LC-MS .

- Plasma Stability : Incubate with human plasma (37°C, 24h) and quantify parent compound remaining using UPLC.

- CYP450 Metabolism : Use liver microsomes to identify oxidative metabolites (e.g., tert-butyl hydroxylation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.